molecular formula C14H11BrN4O4S B11488798 3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11488798
M. Wt: 411.23 g/mol
InChI Key: SEMRMYISSRSHNF-UHFFFAOYSA-N
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Description

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of furan, oxadiazole, and thiophene moieties These heterocyclic structures are known for their significant biological and pharmacological activities

Properties

Molecular Formula

C14H11BrN4O4S

Molecular Weight

411.23 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H11BrN4O4S/c15-10-4-3-8(22-10)11-18-14(23-19-11)13(21)17-6-5-16-12(20)9-2-1-7-24-9/h1-4,7H,5-6H2,(H,16,20)(H,17,21)

InChI Key

SEMRMYISSRSHNF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the furan, oxadiazole, and thiophene rings, followed by their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the selection of appropriate catalysts and reagents is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: Halogenation and other substitution reactions can occur at the bromofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and its various substituted forms.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

Uniqueness

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties

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